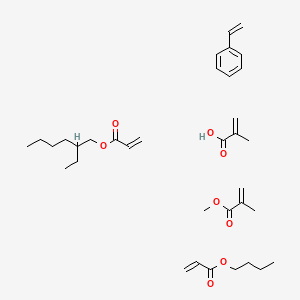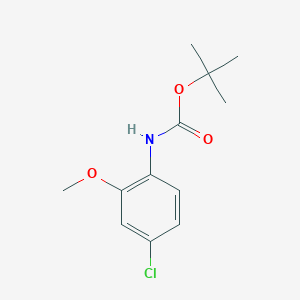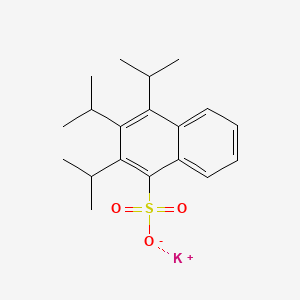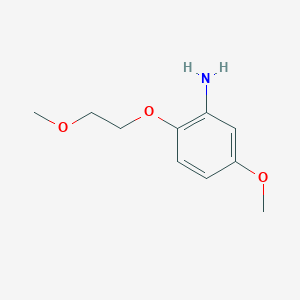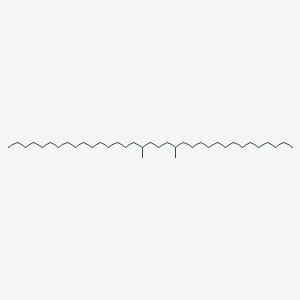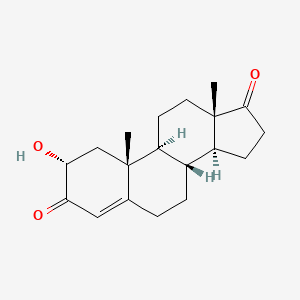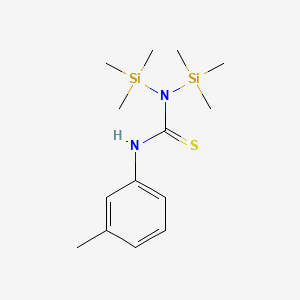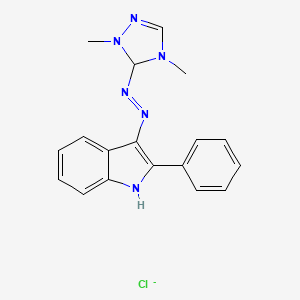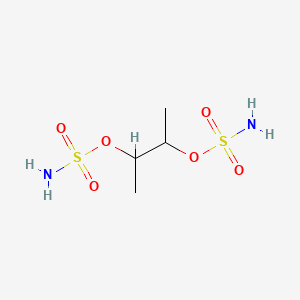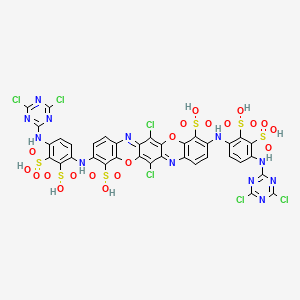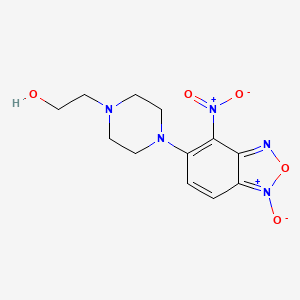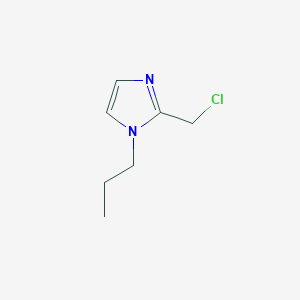
2-Chloromethyl-1-propyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloromethyl-1-propyl-1H-imidazole is a chemical compound with the molecular formula C7H11ClN2. It belongs to the class of imidazole derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound is characterized by the presence of a chloromethyl group attached to the imidazole ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-1-propyl-1H-imidazole typically involves the reaction of 1-propyl-1H-imidazole with chloromethylating agents. One common method is the reaction of 1-propyl-1H-imidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of exposure to hazardous chemicals and improves the overall safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloromethyl-1-propyl-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst like acetic acid can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups such as azides, thiols, and ethers.
Oxidation: Imidazole N-oxides.
Reduction: 1-Propyl-1H-imidazole.
Applications De Recherche Scientifique
2-Chloromethyl-1-propyl-1H-imidazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloromethyl-1-propyl-1H-imidazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The imidazole ring can also interact with metal ions, which may play a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propyl-1H-imidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethyl-1-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of a propyl group, which may affect its physical properties and reactivity.
2-Chloromethyl-1-methyl-1H-imidazole: Contains a methyl group, leading to different steric and electronic effects compared to the propyl derivative.
Uniqueness
2-Chloromethyl-1-propyl-1H-imidazole is unique due to the presence of both the chloromethyl and propyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of functionalized imidazole derivatives .
Propriétés
Numéro CAS |
737751-90-5 |
|---|---|
Formule moléculaire |
C7H11ClN2 |
Poids moléculaire |
158.63 g/mol |
Nom IUPAC |
2-(chloromethyl)-1-propylimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-2-4-10-5-3-9-7(10)6-8/h3,5H,2,4,6H2,1H3 |
Clé InChI |
SDGTYLIZZURAEI-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=CN=C1CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


